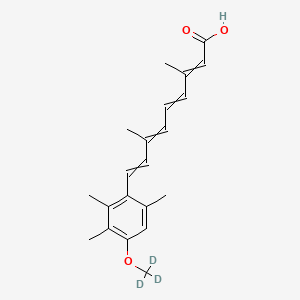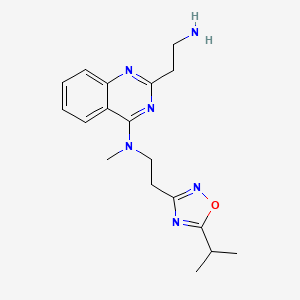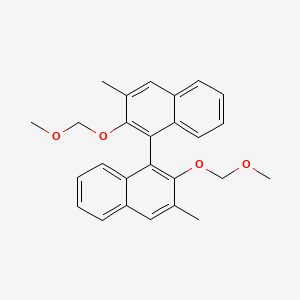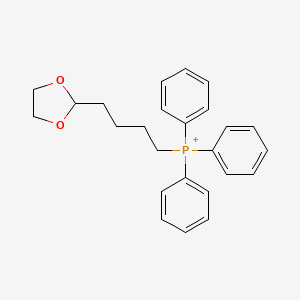
13-cis Acitretin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-cis Acitretin D3: is a deuterium-labeled analog of 13-cis Acitretin, which is a metabolite of Acitretin. Acitretin is a second-generation systemic retinoid primarily used in the treatment of severe psoriasis and other dermatological conditions . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin D3 involves the deuterium labeling of 13-cis Acitretin. The process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: 13-cis Acitretin D3 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures and pH
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more polar metabolites, while reduction can produce less oxidized forms of the compound .
Aplicaciones Científicas De Investigación
13-cis Acitretin D3 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of retinoids.
Biology: Studied for its effects on cellular differentiation and growth, particularly in cancer research.
Medicine: Investigated for its therapeutic potential in treating dermatological conditions and certain types of cancer.
Industry: Utilized in the development of new retinoid-based drugs and formulations .
Mecanismo De Acción
The mechanism of action of 13-cis Acitretin D3 involves its interaction with retinoid receptors in the skin. It binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate gene expression involved in cell growth and differentiation. This interaction helps normalize the growth cycle of skin cells, reducing excessive cell proliferation and keratinization seen in conditions like psoriasis .
Comparación Con Compuestos Similares
All-trans Acitretin: Another isomer of Acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to Acitretin with a longer half-life and more lipophilic nature.
Isotretinoin: A first-generation retinoid used primarily for severe acne
Uniqueness of 13-cis Acitretin D3: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/i6D3 |
Clave InChI |
IHUNBGSDBOWDMA-UNLAWSRZSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)C=CC(=CC=CC(=CC(=O)O)C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,4-dione](/img/structure/B14786734.png)

![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)


![Sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B14786761.png)
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)


![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)

![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)

